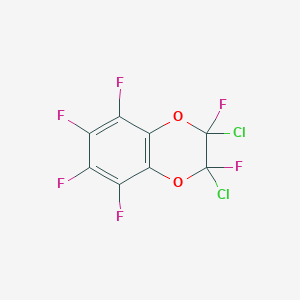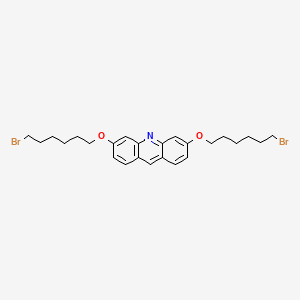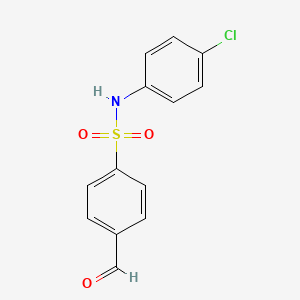![molecular formula C11H11F2NO4 B12531745 {[2-(3,5-Difluorophenyl)acetamido]methoxy}acetic acid CAS No. 834911-80-7](/img/structure/B12531745.png)
{[2-(3,5-Difluorophenyl)acetamido]methoxy}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of {[2-(3,5-Difluorophenyl)acetamido]methoxy}acetic acid typically involves multiple steps, starting with the preparation of the difluorophenyl acetamide intermediate. This intermediate is then reacted with methoxyacetic acid under specific conditions to yield the final product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .
Analyse Des Réactions Chimiques
{[2-(3,5-Difluorophenyl)acetamido]methoxy}acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as a biochemical probe. In medicine, it is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. Industrially, it is used in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of {[2-(3,5-Difluorophenyl)acetamido]methoxy}acetic acid involves its interaction with specific molecular targets and pathways. The difluorophenyl group is known to interact with various enzymes and receptors, modulating their activity. The acetamido group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
{[2-(3,5-Difluorophenyl)acetamido]methoxy}acetic acid can be compared with similar compounds such as acetic acid, [[(3,5-difluorophenyl)acetyl]amino]methoxy- and 2-{[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl acetic acid. These compounds share structural similarities but differ in their chemical properties and applications. The presence of the difluorophenyl group in this compound imparts unique reactivity and biological activity, distinguishing it from other related compounds .
Propriétés
Numéro CAS |
834911-80-7 |
|---|---|
Formule moléculaire |
C11H11F2NO4 |
Poids moléculaire |
259.21 g/mol |
Nom IUPAC |
2-[[[2-(3,5-difluorophenyl)acetyl]amino]methoxy]acetic acid |
InChI |
InChI=1S/C11H11F2NO4/c12-8-1-7(2-9(13)4-8)3-10(15)14-6-18-5-11(16)17/h1-2,4H,3,5-6H2,(H,14,15)(H,16,17) |
Clé InChI |
WGDQWGQENLOZHX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1F)F)CC(=O)NCOCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[3-Chloro-4-(dimethylamino)phenyl]guanidine;nitric acid](/img/structure/B12531669.png)
![4-[(Cyclopropylmethyl)(propyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12531673.png)
![Dibenzo[b,d]thiophene-1,2,8,9-tetramine](/img/structure/B12531674.png)



![1-[Di(1H-pyrrol-1-yl)phosphanyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12531694.png)


![1-[(E)-Ethenyldiazenyl]hex-5-en-1-one](/img/structure/B12531704.png)

![Benzene, 1-ethenyl-4-[(4-methylphenyl)thio]-](/img/structure/B12531716.png)
